molecular formula C17H18FNO2 B078477 N-(4-Butoxyphenyl)-4-fluorobenzamide CAS No. 5309-26-2

N-(4-Butoxyphenyl)-4-fluorobenzamide

Cat. No. B078477
CAS RN: 5309-26-2
M. Wt: 287.33 g/mol
InChI Key: LBGPPSXOQOAFCI-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-4-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Mechanism Of Action

N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of JMJD3, a histone demethylase that removes the methyl groups from lysine 27 of histone H3. This modification is associated with the activation of gene expression, and the inhibition of JMJD3 by N-(4-Butoxyphenyl)-4-fluorobenzamide leads to the suppression of gene expression and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.

Biochemical And Physiological Effects

N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of JMJD3 activity, the suppression of gene expression, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. However, the exact mechanism by which N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects is not fully understood, and further studies are needed to elucidate its molecular targets and downstream signaling pathways.

Advantages And Limitations For Lab Experiments

N-(4-Butoxyphenyl)-4-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3, its ability to inhibit the activity of JMJD3 in vitro and in vivo, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

N-(4-Butoxyphenyl)-4-fluorobenzamide has significant potential for future research and development, and several directions can be explored to further understand its pharmacological effects and therapeutic applications. These include the identification of its molecular targets and downstream signaling pathways, the optimization of its chemical structure to improve its pharmacokinetics and pharmacodynamics, the evaluation of its safety and efficacy in preclinical and clinical studies, and the development of novel drug delivery systems to enhance its therapeutic efficacy. Additionally, the potential synergistic effects of N-(4-Butoxyphenyl)-4-fluorobenzamide with other drugs and therapies should be explored to maximize its therapeutic benefits.

Synthesis Methods

The synthesis of N-(4-Butoxyphenyl)-4-fluorobenzamide involves a series of chemical reactions that include the condensation of 4-Fluorobenzoic acid with 4-Butoxyaniline, followed by the conversion of the resulting intermediate to the final product using a coupling reagent. The synthesis of this compound has been reported in several scientific publications, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

N-(4-Butoxyphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. JMJD3 is overexpressed in several types of cancer, including breast, prostate, and pancreatic cancer, and its inhibition by N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

CAS RN

5309-26-2

Product Name

N-(4-Butoxyphenyl)-4-fluorobenzamide

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-(4-butoxyphenyl)-4-fluorobenzamide

InChI

InChI=1S/C17H18FNO2/c1-2-3-12-21-16-10-8-15(9-11-16)19-17(20)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

LBGPPSXOQOAFCI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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